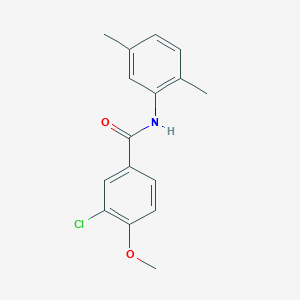

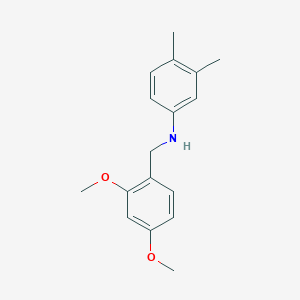

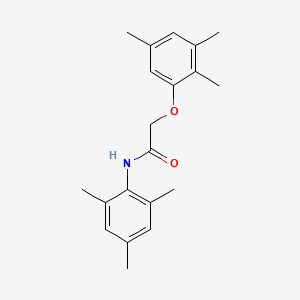

3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide, also known as DMCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCB belongs to the class of benzamides and is known for its potent anti-inflammatory and analgesic effects. In

Mécanisme D'action

The exact mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory genes. Additionally, 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the transmission of pain signals.

Biochemical and Physiological Effects

3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the activation of inflammatory signaling pathways such as NF-κB. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has also been shown to reduce pain behaviors in animal models of acute and chronic pain, and to reduce the hyperexcitability of sensory neurons in the dorsal root ganglia.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of inflammation and pain. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and selective analogs of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide that could be used as therapeutic agents for inflammatory and pain conditions. Another area of interest is the investigation of the potential neuroprotective effects of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide, as recent studies have suggested that it may have beneficial effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanisms of action of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide and to identify potential therapeutic targets for its use.

Méthodes De Synthèse

The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxybenzoic acid with 2,5-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide as a white crystalline solid. The yield of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is typically around 50-60%, and the purity can be improved through recrystallization.

Applications De Recherche Scientifique

3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation, including carrageenan-induced paw edema and acetic acid-induced writhing. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has also been studied for its potential use in the treatment of neuropathic pain, with promising results in animal models of neuropathic pain induced by chronic constriction injury.

Propriétés

IUPAC Name |

3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-10-4-5-11(2)14(8-10)18-16(19)12-6-7-15(20-3)13(17)9-12/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNNGHBEBGGGCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide | |

CAS RN |

425657-36-9 |

Source

|

| Record name | 3-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)

![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)

![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)

![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)